molecular formula C21H24S B14687855 2H-1-Benzothiopyran, octahydro-2,4-diphenyl- CAS No. 35479-41-5

2H-1-Benzothiopyran, octahydro-2,4-diphenyl-

Katalognummer: B14687855
CAS-Nummer: 35479-41-5
Molekulargewicht: 308.5 g/mol
InChI-Schlüssel: WQKIUSPXSITOFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-1-Benzothiopyran, octahydro-2,4-diphenyl- is a chemical compound belonging to the class of benzothiopyrans This compound is characterized by its unique structure, which includes a sulfur atom incorporated into a benzene ring, forming a thiopyran ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzothiopyran, octahydro-2,4-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thiol with a suitable diene or alkyne in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2H-1-Benzothiopyran, octahydro-2,4-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiopyran ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl groups or the thiopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiopyran derivatives.

    Substitution: Various substituted benzothiopyran derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2H-1-Benzothiopyran, octahydro-2,4-diphenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2H-1-Benzothiopyran, octahydro-2,4-diphenyl- involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiopyran ring can form interactions with various biological molecules, influencing their function. The phenyl groups may also contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2H-1-Benzothiopyran, octahydro-2-methyl-
  • 2H-1-Benzothiopyran, 3,4-dihydro-
  • 2-Phenyl-2H-1-Benzothiopyran-4(3H)-one

Uniqueness

2H-1-Benzothiopyran, octahydro-2,4-diphenyl- is unique due to the presence of two phenyl groups, which enhance its chemical properties and potential applications. This structural feature distinguishes it from other benzothiopyran derivatives and contributes to its specific reactivity and biological activities.

Eigenschaften

CAS-Nummer

35479-41-5

Molekularformel

C21H24S

Molekulargewicht

308.5 g/mol

IUPAC-Name

2,4-diphenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-thiochromene

InChI

InChI=1S/C21H24S/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20/h1-6,9-12,18-21H,7-8,13-15H2

InChI-Schlüssel

WQKIUSPXSITOFI-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2C(C1)C(CC(S2)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.